molecular formula C8H5ClFNOS B15089657 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- CAS No. 101337-95-5

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro-

Cat. No.: B15089657
CAS No.: 101337-95-5
M. Wt: 217.65 g/mol
InChI Key: UZKCXEZQAMGDEX-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- is a synthetic organic compound that belongs to the benzothiazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with chloroacetic acid derivatives, followed by fluorination and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, disruption of cellular functions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzothiazin-3(4H)-one: Lacks the chloro and fluoro substituents.

    2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-: Contains only the chloro substituent.

    2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-: Contains only the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents in 2H-1,4-Benzothiazin-3(4H)-one, 8-chloro-7-fluoro- imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

101337-95-5

Molecular Formula

C8H5ClFNOS

Molecular Weight

217.65 g/mol

IUPAC Name

8-chloro-7-fluoro-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C8H5ClFNOS/c9-7-4(10)1-2-5-8(7)13-3-6(12)11-5/h1-2H,3H2,(H,11,12)

InChI Key

UZKCXEZQAMGDEX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C(=C(C=C2)F)Cl

Origin of Product

United States

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